LLOQ Performance with ¹³C₆ Internal Standard
A validated LC-ESI-MS/MS method using ¹³C₆-labelled Levosimendan, OR-1855, and OR-1896 as internal standards achieved lower limits of quantification (LLOQ) of 0.450 nM for Levosimendan and 1.0 nM for both metabolites in human serum [1]. This represents a 1.6-fold improvement in LLOQ for Levosimendan compared to prior HPLC-MS/MS methods using rosuvastatin as the IS (LLOQ reported at ∼0.7 nM) [2]. The ¹³C₆ labels co-elute perfectly with their unlabeled counterparts, ensuring identical matrix effect compensation across the entire chromatographic peak [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) for Levosimendan in human serum |
|---|---|
| Target Compound Data | 0.450 nM (¹³C₆-Levosimendan as IS) |
| Comparator Or Baseline | ∼0.7 nM (rosuvastatin as IS, prior HPLC-MS/MS method) |
| Quantified Difference | ~1.6-fold improvement in LLOQ |
| Conditions | LC-ESI-MS/MS, 300 µL serum, liquid-liquid extraction, Luna C8 column, MRM detection |
Why This Matters
A lower LLOQ enables reliable quantification of sub-therapeutic Levosimendan concentrations in clinical TDM settings where sample volumes are limited, directly impacting method suitability for pediatric and critically ill patients.
- [1] Kratzer et al. Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites for Therapeutic Drug Monitoring of Cardiac Surgery Patients. Pharmaceutics 2022, 14(7), 1454. View Source
- [2] Zhang et al. Determination of levosimendan and its main metabolites in human plasma with HPLC-MS/MS method. Acta Pharmaceutica Sinica. View Source
